![molecular formula C16H14Cl2N2O4 B414041 5,5'-[1,2-Phenylenebis(oxymethylene)]-bis(4-chloro-3-methylisoxazole) CAS No. 301212-26-0](/img/structure/B414041.png)
5,5'-[1,2-Phenylenebis(oxymethylene)]-bis(4-chloro-3-methylisoxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,5'-[1,2-Phenylenebis(oxymethylene)]-bis(4-chloro-3-methylisoxazole), also known as POMC, is a type of organic compound that has been used in various scientific research applications. It is a cyclic bis-amide molecule that contains two oxymethylene bridges and two chloro-3-methylisoxazole moieties. It has a wide range of applications in organic synthesis, pharmaceuticals, and other fields.
Scientific Research Applications
Synthesis and Characterisation of Novel Compounds
Research by Mei et al. (2011) has shown the synthesis of novel compounds through the condensation of 5,5'-[1,3-phenylene-bis(oxymethylene)]bis(4-amino-3-mercapto-1,2,4-triazole) with substituted benzoic acids. This method is considered more efficient and rapid compared to conventional heating methods (Mei et al., 2011).
Development of Flexible Multicarboxylate Ligands-Based Compounds
Pan et al. (2008) synthesized new compounds using partially or wholly deprotonated 5,5'-(1,4-phenylenebis(methylene))bis(oxy)diisophthalic acid and 5,5'-(1,3-phenylenebis(methylene))bis(oxy)diisophthalic acid. These compounds demonstrated varied structural and magnetic properties, and some exhibited strong violet emissions (Pan et al., 2008).
Copper Metal–Organic Systems
Dai et al. (2009) focused on designing and synthesizing three flexible dicarboxylate ligands, including derivatives of 5,5'-[1,2-phenylenebis(methylene)]bis(oxy)dibenzoic acid, to construct metal–organic complexes. These complexes displayed distinct structural formations, contributing to their potential applications in various fields (Dai et al., 2009).
Synthesis of New Azo Coordination Polymers
Younis (2015) synthesized a ligand and its coordinated polymers with several metals, displaying considerable biological activity against different organisms. This research highlights the potential of these polymers in biological applications (Younis, 2015).
Design of Stimuli-Responsive Conjugated Polymers
Izumi et al. (2001) designed conjugated polymers containing photoisomerizable azobenzene units, showing potential for applications in photonic devices due to their photoresponsive properties (Izumi et al., 2001).
Development of Polyimides Containing Oxyethylene Units
Feld et al. (1983) prepared aromatic dinitro compounds containing oxyethylene units, leading to the creation of polyimides with good solubility and thermal stability. This research contributes to the development of materials with enhanced performance characteristics (Feld et al., 1983).
properties
IUPAC Name |
4-chloro-5-[[2-[(4-chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenoxy]methyl]-3-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O4/c1-9-15(17)13(23-19-9)7-21-11-5-3-4-6-12(11)22-8-14-16(18)10(2)20-24-14/h3-6H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCZSBKZDIBKCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Cl)COC2=CC=CC=C2OCC3=C(C(=NO3)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-[1,2-Phenylenebis(oxymethylene)]-bis(4-chloro-3-methylisoxazole) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

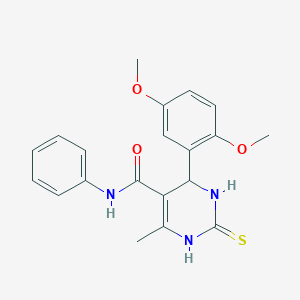
![3,6-dichloro-9-({3-[(3,6-dichloro-9H-carbazol-9-yl)methylene]cyclobutylidene}methyl)-9H-carbazole](/img/structure/B413961.png)
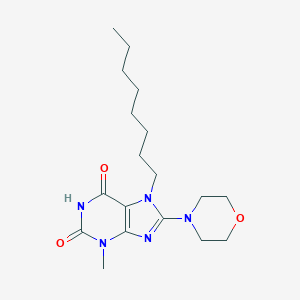
![1,7-dibenzyl-8-[(3-chloro-2-butenyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B413963.png)
![2-thiophenecarbaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B413965.png)
![3-methyl-7-octyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B413966.png)
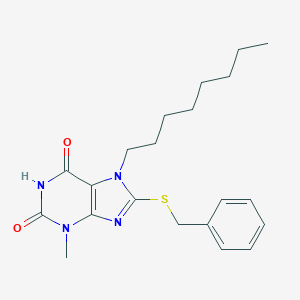
![8-[(3-chloro-2-butenyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B413970.png)
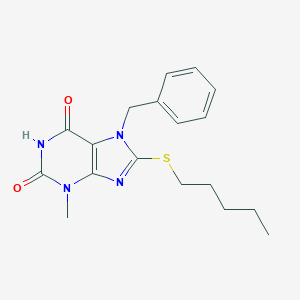
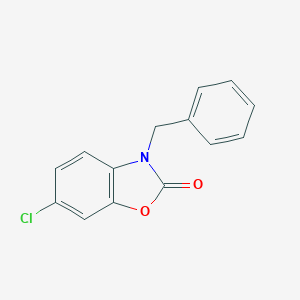
![2-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]-4-nitrophenol](/img/structure/B413976.png)
![5-{4-Nitrophenyl}-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B413981.png)
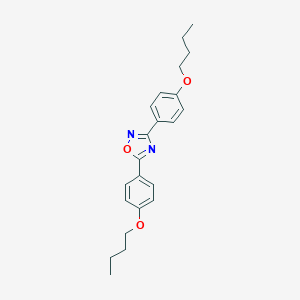
![4-[5-(4-Pentylphenyl)-2-pyridinyl]phenol](/img/structure/B413983.png)